N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
CAS No.: 328539-79-3
Cat. No.: VC4231107
Molecular Formula: C22H26N4O6S2
Molecular Weight: 506.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328539-79-3 |
|---|---|
| Molecular Formula | C22H26N4O6S2 |
| Molecular Weight | 506.59 |
| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
| Standard InChI | InChI=1S/C22H26N4O6S2/c1-15(27)23-17-6-9-19-20(14-17)33-22(24-19)25-21(28)16-4-7-18(8-5-16)34(29,30)26(10-12-31-2)11-13-32-3/h4-9,14H,10-13H2,1-3H3,(H,23,27)(H,24,25,28) |
| Standard InChI Key | AXRCXUKJRVDXJD-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Introduction
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a complex organic compound belonging to the benzothiazole derivatives class. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of both acetamido and sulfamoyl groups enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide can involve several steps, typically starting with the formation of the benzothiazole core. This may involve condensation reactions or direct α-heteroarylation methods similar to those used for other benzothiazole derivatives .
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Benzothiazole precursors | Condensation or α-heteroarylation | Benzothiazole core |
| 2 | Acetamido group introduction | Amide formation conditions | Acetamidobenzothiazole |
| 3 | Sulfamoyl group introduction | Sulfonamide formation conditions | Final compound |
Biological Activities and Potential Applications
Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide, are explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound would depend on its ability to interact with cellular enzymes or receptors involved in disease progression.
| Property | Description |
|---|---|
| Antimicrobial | Potential activity against various pathogens |
| Anti-inflammatory | Possible inhibition of inflammatory pathways |
| Anticancer | Potential interaction with cancer-related enzymes or receptors |
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